molecular formula C6H10N2O2 B14144401 3-Ethyl-1-methylimidazolidine-2,4-dione CAS No. 71300-02-2

3-Ethyl-1-methylimidazolidine-2,4-dione

Cat. No.: B14144401
CAS No.: 71300-02-2
M. Wt: 142.16 g/mol
InChI Key: VFJNVGKMKGPHSE-UHFFFAOYSA-N
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Description

3-Ethyl-1-methylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H10N2O2 and a molecular weight of 142.156 g/mol . This compound is part of the imidazolidinedione family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby affecting cellular processes such as protein degradation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1,3-thiazolidine-2,4-dione
  • 3-Ethyl-1-phenyl-imidazolidine-2,4-dione
  • 3-Ethyl-1-methyl-3-phenylazetidine-2,4-dione

Uniqueness

3-Ethyl-1-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

71300-02-2

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3-ethyl-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3

InChI Key

VFJNVGKMKGPHSE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CN(C1=O)C

Origin of Product

United States

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